molecular formula C18H18BrNO B1293300 4'-Bromo-3-pyrrolidinomethyl benzophenone CAS No. 898770-19-9

4'-Bromo-3-pyrrolidinomethyl benzophenone

Cat. No. B1293300
M. Wt: 344.2 g/mol
InChI Key: JOMIDXITRZUFCX-UHFFFAOYSA-N
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Description

4'-Bromo-3-pyrrolidinomethyl benzophenone is a compound that can be associated with a family of brominated benzophenones. While the specific compound is not directly studied in the provided papers, related brominated benzophenones and pyrrolidinomethyl derivatives have been synthesized and investigated for various applications, including as photonucleases and corrosion inhibitors.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with simpler benzene derivatives. For example, pyrrolecarboxamide-conjugated 4'-bromoacetophenones were synthesized for the study of their DNA cleaving activities . Similarly, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction . These methods suggest that the synthesis of 4'-Bromo-3-pyrrolidinomethyl benzophenone could potentially be achieved through similar synthetic strategies, possibly involving a Friedel-Crafts reaction or a coupling reaction.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Theoretical studies, including density functional theory (DFT), have been used to predict spectral and geometrical data, showing high correlation with experimental data . These techniques would likely be applicable in analyzing the molecular structure of 4'-Bromo-3-pyrrolidinomethyl benzophenone.

Chemical Reactions Analysis

Brominated benzophenones can participate in various chemical reactions. For instance, benzophenone arylhydrazones react with bromine to yield pyridinium bromides, which can then undergo nucleophilic substitution . The reactivity of the bromine atom in these compounds suggests that 4'-Bromo-3-pyrrolidinomethyl benzophenone could also be used as a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones and related compounds have been studied to some extent. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states . This indicates that brominated benzophenones may have interesting photophysical properties. Additionally, the corrosion inhibition properties of a pyrrole derivative on steel surfaces were examined, suggesting potential applications in material protection .

properties

IUPAC Name

(4-bromophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMIDXITRZUFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643194
Record name (4-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-pyrrolidinomethyl benzophenone

CAS RN

898770-19-9
Record name Methanone, (4-bromophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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